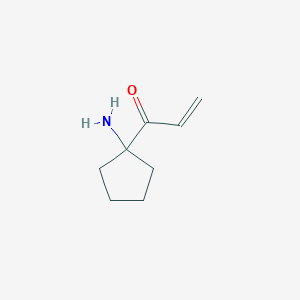

1-(1-Aminocyclopentyl)prop-2-EN-1-one

Description

Contextualization within α,β-Unsaturated Carbonyl Compounds

1-(1-Aminocyclopentyl)prop-2-en-1-one belongs to the broad and important class of organic molecules known as α,β-unsaturated carbonyl compounds. wikipedia.org These compounds are characterized by a general structure (O=CR)−Cα=Cβ−R, where a carbonyl group is conjugated with a carbon-carbon double bond. wikipedia.org This conjugation arises from the overlap of p-orbitals across the O=C−C=C system, creating a delocalized π-electron network. nih.gov

This electronic arrangement is fundamental to their chemistry, distinguishing them from simple carbonyl compounds or isolated alkenes. The electron-withdrawing nature of the carbonyl group polarizes the conjugated system, rendering the entire functional group electrophilic at two key positions: the carbonyl carbon and the β-carbon. nih.govlibretexts.org This dual reactivity allows α,β-unsaturated carbonyls to participate in a wide range of chemical transformations, making them versatile intermediates in organic synthesis. rsc.org Their propensity to undergo polymerization, driven by the conjugated system, is also a defining characteristic that is harnessed on an industrial scale for materials like polyacrylates. wikipedia.org

Structural Framework and Nomenclature of this compound

The systematic IUPAC name, this compound, precisely describes its molecular architecture. The "prop-2-en-1-one" core identifies an enone system derived from propenal (acrolein), specifically containing the acryloyl group (H₂C=CH−C(=O)−). wikipedia.org This is attached to a cyclopentyl ring at the carbonyl carbon. The "1-aminocyclopentyl" prefix specifies that at position 1 of the cyclopentyl ring (the point of attachment), there is also an amino (-NH₂) group. The dual substitution at this position creates a quaternary carbon center.

The enone moiety is the primary site of reactivity in the molecule. The conjugation between the alkene and the ketone group delocalizes electron density, which can be represented by resonance structures. This delocalization makes the β-carbon electrophilic, in addition to the inherent electrophilicity of the carbonyl carbon. libretexts.org Consequently, the molecule is susceptible to nucleophilic attack at two distinct sites, leading to two major reaction pathways: 1,2-addition (direct attack at the carbonyl carbon) and 1,4-addition (conjugate or Michael addition at the β-carbon). libretexts.org

The competition between these two pathways is a central theme in the chemistry of enones and is influenced by the nature of the nucleophile and the reaction conditions. Strong, "hard" nucleophiles (like Grignard reagents) tend to favor irreversible, kinetically controlled 1,2-addition. In contrast, weaker, "soft" nucleophiles (such as amines or enolates) typically favor reversible 1,2-addition, allowing for the thermodynamically more stable 1,4-adduct to be the dominant product. libretexts.org

| Addition Type | Site of Attack | Initial Product | Final Product (after workup/tautomerization) | Governing Control | Typical Nucleophiles |

|---|---|---|---|---|---|

| 1,2-Addition (Direct) | Carbonyl Carbon (C-1) | Alkoxide | Allylic Alcohol | Kinetic | Strong Bases (e.g., Grignard Reagents, Organolithiums) |

| 1,4-Addition (Conjugate) | β-Carbon (C-3) | Enolate | Saturated Ketone | Thermodynamic | Weak Bases (e.g., Amines, Cyanides, Enolates) |

The 1-aminocyclopentyl group attached to the carbonyl is a defining feature of the molecule. The term "geminal" refers to the relationship between the amino group and the rest of the prop-2-en-1-one structure, as both are attached to the same carbon atom (C-1 of the cyclopentyl ring). This arrangement results in a quaternary α-carbon, a structural motif that imparts significant steric and electronic properties.

The presence of the bulky cyclopentyl ring and the amino group directly adjacent to the carbonyl center creates substantial steric hindrance. This can influence the trajectory of incoming nucleophiles, potentially modulating the regioselectivity between 1,2- and 1,4-addition. Furthermore, the amino group, being a weak base and a potential nucleophile itself, can participate in intramolecular reactions or influence the reactivity of the enone through hydrogen bonding or electronic effects. This geminal relationship is analogous to the core structure of hemiaminals, which feature a hydroxyl and an amino group on the same carbon, and are known as key intermediates in imine formation. wikipedia.org The synthesis of molecules with such quaternary α-amino centers is a significant area of research, with applications in creating complex amino acids and related compounds. organic-chemistry.org

| Component | Description | Potential Influence on Reactivity |

|---|---|---|

| Quaternary α-Carbon | Carbon atom bonded to the carbonyl, the amino group, and two other carbon atoms of the cyclopentyl ring. | Increases steric bulk around the carbonyl group; fixes the stereochemistry at that center. |

| Amino Group (-NH₂) | A primary amine substituent. | Can act as an internal base or nucleophile; can engage in hydrogen bonding to direct reagents. |

| Cyclopentyl Ring | A five-membered cycloalkane ring. | Provides a rigid, sterically demanding scaffold that restricts conformational flexibility. |

Importance as a Research Target in Synthetic Organic Chemistry

The unique structural combination within this compound makes it a compelling target for research in synthetic organic chemistry. Molecules that contain both an enone and an amine, such as β-enaminones, are recognized as highly valuable building blocks for the synthesis of a wide array of pharmacologically active heterocyclic compounds, including pyrazoles, pyridinones, and quinolines. mdpi.com

This compound serves as a bifunctional building block. The enone portion can act as a Michael acceptor or a dienophile in cycloaddition reactions, allowing for the formation of new carbon-carbon bonds. Simultaneously, the geminal amino-cyclopentyl moiety introduces a specific, sterically defined quaternary center. This is particularly valuable in the synthesis of complex natural products and pharmaceutical agents where precise control of stereochemistry is crucial. The development of synthetic routes to access 1,5-substituted pyrrolidin-2-ones, which are important pharmacophores, often proceeds through intermediates derived from the reaction of amines with electrophilic synthons. mdpi.com The structure of this compound suggests its potential utility as a precursor in similar synthetic strategies, offering a pathway to novel nitrogen-containing carbo- and heterocyclic systems.

Properties

Molecular Formula |

C8H13NO |

|---|---|

Molecular Weight |

139.19 g/mol |

IUPAC Name |

1-(1-aminocyclopentyl)prop-2-en-1-one |

InChI |

InChI=1S/C8H13NO/c1-2-7(10)8(9)5-3-4-6-8/h2H,1,3-6,9H2 |

InChI Key |

VCMRTPSCLFZZEU-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)C1(CCCC1)N |

Origin of Product |

United States |

Reactivity Profiles and Transformation Pathways of 1 1 Aminocyclopentyl Prop 2 En 1 One

Electrophilic Nature of the α,β-Unsaturated Ketone Moiety

The defining feature of 1-(1-Aminocyclopentyl)prop-2-en-1-one is the α,β-unsaturated ketone system. The conjugation of the carbon-carbon double bond with the carbonyl group creates a polarized system, rendering the β-carbon susceptible to nucleophilic attack. This electrophilicity is the basis for several important classes of reactions.

Nucleophilic Conjugate (Michael) Addition Reactions

The cornerstone of the reactivity of α,β-unsaturated ketones is the Michael addition, a 1,4-conjugate addition of a nucleophile. wikipedia.orgewadirect.com In the case of this compound, a wide range of nucleophiles can add to the β-carbon of the propenone unit. The reaction is typically catalyzed by a base, which serves to generate the nucleophile.

The general mechanism involves the attack of a nucleophile on the β-carbon, leading to the formation of an enolate intermediate. This intermediate is then protonated to yield the final 1,4-adduct. A variety of nucleophiles, including carbanions (such as those derived from malonates, nitroalkanes, and cyanoacetates), amines, thiols, and alkoxides, can participate in this reaction. The specific conditions and outcomes of these reactions with this compound would be dependent on the nature of the nucleophile and the reaction conditions employed.

Table 1: Potential Nucleophiles for Michael Addition to this compound

| Nucleophile Class | Example Nucleophile | Expected Product Type |

| Carbon Nucleophiles | Diethyl malonate | 3-(1-(1-Aminocyclopentyl)-3-oxopropyl)malonic acid diethyl ester |

| Nitrogen Nucleophiles | Piperidine (B6355638) | 1-(1-Aminocyclopentyl)-3-(piperidin-1-yl)propan-1-one |

| Sulfur Nucleophiles | Thiophenol | 1-(1-Aminocyclopentyl)-3-(phenylthio)propan-1-one |

| Oxygen Nucleophiles | Sodium methoxide | 1-(1-Aminocyclopentyl)-3-methoxypropan-1-one |

Cycloaddition Reactions (e.g., Diels-Alder)

The electron-deficient double bond of the α,β-unsaturated ketone moiety in this compound makes it a competent dienophile in Diels-Alder reactions. rsc.orgnih.gov This [4+2] cycloaddition reaction with a conjugated diene provides a direct route to the synthesis of substituted cyclohexene (B86901) derivatives. The stereochemistry and regioselectivity of the Diels-Alder reaction are governed by well-established principles, including the "endo rule" and the electronic effects of the substituents on both the diene and the dienophile.

For instance, reaction with a simple diene like cyclopentadiene (B3395910) would be expected to yield a tricyclic adduct. The presence of the aminocyclopentyl group may introduce steric hindrance that could influence the facial selectivity of the diene's approach. The specific conditions, such as temperature and the use of Lewis acid catalysts, can significantly impact the reaction rate and selectivity. ua.es

Reactivity at the Carbonyl Center

The carbonyl group of the ketone functionality in this compound is an electrophilic site that can undergo nucleophilic attack.

Nucleophilic Addition to the Ketone Group

A variety of nucleophiles can add to the carbonyl carbon, leading to the formation of a tetrahedral intermediate which, upon protonation, yields an alcohol. This represents a 1,2-addition, competing with the 1,4-conjugate addition. The preference for 1,2- versus 1,4-addition is influenced by several factors, including the nature of the nucleophile and the reaction conditions. Hard nucleophiles, such as organolithium and Grignard reagents, tend to favor 1,2-addition, while softer nucleophiles, like cuprates and thiols, generally prefer 1,4-addition.

Reactivity of the Pendant Primary Amine Functionality

The primary amine group on the cyclopentyl ring introduces another dimension to the reactivity of this compound. This group can act as a nucleophile or a base.

Condensation Reactions for Imine Formation

The primary amine can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically acid-catalyzed and involves the initial nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration. The formation of an intramolecular imine is a possibility if the aminocyclopentyl group can fold back to allow the amine to react with the ketone carbonyl of another molecule of this compound, though this would likely lead to polymerization or oligomerization. More commonly, the primary amine of this compound can react with an external aldehyde or ketone to form the corresponding imine.

Intramolecular Cyclization Pathways Involving the Amine and Enone

The presence of both a nucleophilic primary amine and an electrophilic α,β-unsaturated ketone (enone) within the same molecule sets the stage for potential intramolecular cyclization reactions. A primary pathway for such a transformation is an intramolecular aza-Michael addition. In this reaction, the lone pair of electrons on the nitrogen atom of the amine group would act as a nucleophile, attacking the β-carbon of the enone system. This process is a conjugate addition reaction.

The favorability of this cyclization would depend on several factors, including the stereochemistry of the molecule and the reaction conditions. The formation of a six-membered ring is generally kinetically and thermodynamically favored. The resulting product would be a bicyclic compound containing a piperidone ring fused to the cyclopentane (B165970) ring.

Table 1: Potential Intramolecular Aza-Michael Addition of this compound

| Reactant | Reaction Type | Potential Product | Ring System Formed |

|---|

It is important to note that while this pathway is chemically plausible, specific experimental data, including yields, reaction conditions, and spectroscopic characterization of the product for this compound, is not available in the current body of scientific literature.

Radical Reactions and Their Potential Pathways

The enone moiety of this compound is also susceptible to radical reactions, particularly under photochemical conditions. The photochemistry of enones is a well-studied area of organic chemistry. Upon irradiation with UV light, the enone can be excited to a triplet state, which behaves like a diradical.

This excited state can undergo a variety of reactions. One possibility is an intramolecular [2+2] photocycloaddition if there were another alkene present in the molecule, which is not the case here. However, in the presence of a hydrogen donor, the excited enone can abstract a hydrogen atom, leading to the formation of a radical intermediate. The subsequent reactions of this radical would depend on the specific reaction conditions and the presence of other radical species.

Another potential radical pathway could involve the addition of a radical species to the enone double bond. This would generate a new radical intermediate, which could then undergo further transformations. The regioselectivity of such an addition would be influenced by the stability of the resulting radical.

Table 2: Potential Radical Reaction Pathways for this compound

| Reaction Type | Initiator | Intermediate | Potential Outcome |

|---|---|---|---|

| Photochemical Hydrogen Abstraction | UV Light | Enone Triplet State, Carbon-centered radical | Reduction of the double bond |

As with the intramolecular cyclization pathways, the discussion of radical reactions for this compound is based on general principles of enone reactivity. Specific experimental studies on this compound are required to validate these potential pathways and to characterize the resulting products.

Stereochemical Control and Asymmetric Synthesis of 1 1 Aminocyclopentyl Prop 2 En 1 One and Its Derivatives

Enantioselective and Diastereoselective Strategies

Achieving stereocontrol in the synthesis of 1-(1-aminocyclopentyl)prop-2-en-1-one requires strategies that can effectively differentiate between the two prochiral faces of a planar precursor or a racemic intermediate. Enantioselective and diastereoselective approaches are fundamental to this goal, aiming to produce a single desired stereoisomer from multiple possibilities.

Key strategies applicable to the synthesis of chiral aminocyclopentane derivatives include:

Substrate-Controlled Synthesis: In this approach, existing stereocenters in the starting material direct the formation of new stereocenters. For instance, a chiral precursor derived from the chiral pool (e.g., an amino acid or carbohydrate) could be elaborated into the cyclopentyl ring system, where its inherent chirality influences subsequent transformations.

Reagent-Controlled Synthesis: This involves the use of chiral reagents that selectively react with one prochiral face of the substrate. An example would be the use of a chiral reducing agent to desymmetrize a prochiral cyclopentanedione derivative.

Catalyst-Controlled Synthesis: This is one of the most powerful strategies, employing a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. This can involve metal-based catalysts or purely organic molecules (organocatalysts). For the target molecule, this could entail an asymmetric Strecker reaction on a cyclopentanone (B42830) precursor or an enantioselective alkylation.

The central challenge is the construction of the α-quaternary amino group. Syntheses of related structures, like (1S,3R)-1-aminocyclopentane-1,3-dicarboxylic acid, have been achieved using methods such as an alkylidene carbene 1,5-C-H insertion to form the cyclopentane (B165970) ring with high enantiomeric excess. nih.govresearchgate.net Such intramolecular reactions are powerful tools for setting stereochemistry, as the transition state geometry is highly constrained.

Chiral Auxiliary-Mediated Asymmetric Induction

A widely employed strategy for asymmetric synthesis involves the temporary incorporation of a chiral auxiliary. wikipedia.org This stereogenic group is covalently attached to the substrate to direct a subsequent diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed and can often be recovered. wikipedia.org

For the synthesis of this compound, a plausible strategy would involve attaching a chiral auxiliary to a cyclopentanone precursor. For example, forming a chiral enamine or imine using a derivative of proline or a chiral primary amine could allow for diastereoselective α-alkylation or α-amination.

Evans' oxazolidinone auxiliaries, typically used for stereoselective alkylations and aldol (B89426) reactions, could be adapted. wikipedia.org An N-acyl oxazolidinone derived from a cyclopentyl carboxylic acid could be enolized and subjected to diastereoselective electrophilic amination. Alternatively, auxiliaries like pseudoephedrine or the more recent pseudoephenamine have proven highly effective in the diastereoselective alkylation of amide enolates, particularly for creating quaternary carbon centers. nih.gov A strategy employing a pseudoephenamine amide of cyclopentanecarboxylic acid could facilitate the diastereoselective introduction of an amino group equivalent at the α-position.

Table 1: Common Chiral Auxiliaries and Their Potential Application

| Chiral Auxiliary | Class | Potential Application for Target Synthesis |

| Evans' Oxazolidinones | Amino alcohol derivative | Diastereoselective electrophilic amination of an N-acyl derivative. wikipedia.org |

| (S)- or (R)-proline | Amino acid | Formation of a chiral enamine from cyclopentanone for diastereoselective α-functionalization. |

| Pseudoephedrine/Pseudoephenamine | Amino alcohol derivative | Diastereoselective alkylation/amination of an α-substituted cyclopentyl amide to form the quaternary center. nih.gov |

| Camphorsultam | Sulfonamide | Used to direct various reactions including alkylations and cycloadditions on a cyclopentyl precursor. |

Asymmetric Catalysis Utilizing Organocatalysts and Chiral Metal Complexes

Asymmetric catalysis offers an efficient and atom-economical route to enantiomerically pure compounds by using substoichiometric amounts of a chiral catalyst.

Organocatalysis: Organocatalysis utilizes small, metal-free organic molecules to catalyze asymmetric transformations. For the synthesis of the target structure, several organocatalytic methods could be envisioned.

Enamine Catalysis: A chiral secondary amine (e.g., a prolinol derivative) could catalyze the asymmetric α-amination of a cyclopentanone derivative using an electrophilic nitrogen source like a diazenedicarboxylate.

Brønsted Acid Catalysis: Chiral phosphoric acids, such as BINOL-derived phosphates (e.g., TRIP), are powerful catalysts for a range of reactions involving imines. rsc.org A potential route could involve the catalytic asymmetric desymmetrization of a cyclopentene-1,3-dione derivative. rsc.org Another possibility is the catalytic asymmetric amination of β-keto acids, which could be adapted to a cyclic system. nih.gov

Chiral Metal Complex Catalysis: Transition metal complexes featuring chiral ligands are highly effective catalysts for creating stereocenters.

Asymmetric Hydrogenation: A prochiral cyclopentenamine derivative could undergo asymmetric hydrogenation using a chiral rhodium or iridium catalyst to set the stereocenter.

Phase-Transfer Catalysis: Asymmetric phase-transfer catalysis, often employing chiral quaternary ammonium (B1175870) salts, has been used for the synthesis of α-quaternary lactams and could be adapted for the alkylation or amination of a suitable cyclopentanone derivative. nih.gov

Rare-Earth Metal Catalysis: Chiral rare-earth metal complexes have shown high efficiency and stereoselectivity in reactions like the hydroamination of cyclopropenes to yield chiral aminocyclopropanes, demonstrating their potential for C-N bond formation in strained ring systems. dntb.gov.uanih.gov

Table 2: Examples of Asymmetric Catalytic Strategies

| Catalyst Type | Example Catalyst/Ligand | Potential Reaction |

| Organocatalyst (Amine) | Prolinol derivatives | Asymmetric α-amination of cyclopentanone. |

| Organocatalyst (Brønsted Acid) | Chiral Phosphoric Acid (e.g., TRIP) | Asymmetric iminium ion cyclization or amination. rsc.orgrsc.org |

| Chiral Metal Complex (Rh, Ir) | BINAP, DuPhos | Asymmetric hydrogenation of a cyclopentenyl precursor. |

| Chiral Metal Complex (Cu, Ni) | Salen complexes | Asymmetric alkylation of Schiff bases. mdpi.com |

Stereocontrol within the Cyclopentyl Ring System

Beyond the C1 quaternary center, derivatives of this compound may contain additional stereocenters on the cyclopentyl ring. Controlling the relative and absolute stereochemistry of these substituents is crucial. The conformational rigidity of the five-membered ring, which typically adopts an envelope or twist conformation, plays a significant role in directing the stereochemical outcome of reactions.

Methods for achieving stereocontrol include:

Ring-Closing Metathesis (RCM): Starting with a chiral, acyclic diene precursor allows for the formation of a cyclopentene (B43876) ring where the stereochemistry of the substituents is pre-determined.

Cycloaddition Reactions: Diastereoselective [3+2] or Diels-Alder reactions can construct the cyclopentane ring with multiple stereocenters in a single step. For example, a multicatalytic cascade involving a Michael addition followed by an intramolecular reaction can generate densely functionalized cyclopentanones with high enantioselectivity. acs.orgnih.gov

Substrate-Directed Functionalization: The facial bias of a substituted cyclopentene ring can direct reagents to one face of the double bond. For example, the stereoselective epoxidation of a chiral cyclopentenol (B8032323) derivative followed by regioselective ring-opening can install new functional groups with defined stereochemistry. researchgate.net Ring contraction strategies can also be employed to synthesize functionalized cyclopentanes from larger carbocyclic precursors. rsc.org

The synthesis of highly substituted cyclopentanes often relies on domino or tandem sequences where an initial stereoselective event guides the formation of subsequent centers. nih.gov

Methodologies for the Determination of Absolute and Relative Configurations

Once a chiral compound has been synthesized, unambiguously determining its three-dimensional structure is essential. Several analytical techniques are available for assigning the absolute and relative configurations of stereocenters, including the challenging quaternary carbon. nih.gov

X-ray Crystallography: This is the definitive method for determining absolute configuration, provided that a suitable single crystal of the compound or a derivative can be grown. The Bijvoet method, which relies on anomalous dispersion, provides an unambiguous assignment. nih.govpurechemistry.org The crystalline sponge method is an emerging technique that allows for the crystallographic analysis of non-crystalline compounds by absorbing them into a porous crystalline matrix. nih.govrsc.org

NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) is a powerful tool for determining relative stereochemistry through the analysis of coupling constants and Nuclear Overhauser Effects (NOE), which provide information about dihedral angles and through-space proximity of atoms, respectively. wordpress.com To determine absolute configuration, the compound is often derivatized with a chiral derivatizing agent (CDA), such as Mosher's acid (MTPA), to form diastereomers that exhibit distinct NMR spectra. nih.gov The differences in chemical shifts can then be correlated to a specific configuration. 19F NMR has also been used with fluorinated CDAs for configurational assignment of chiral amines. frontiersin.org

Chiroptical Spectroscopy: These techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light.

Electronic Circular Dichroism (ECD): ECD spectroscopy is highly sensitive to the spatial arrangement of chromophores. The experimental ECD spectrum is often compared with spectra predicted by quantum chemical calculations (e.g., DFT) for a given configuration. purechemistry.orgnih.gov For molecules lacking a strong chromophore, chiral probes can be attached to induce a measurable ECD signal. acs.org

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left- and right-circularly polarized infrared radiation. Like ECD, it is a powerful method when combined with computational predictions and does not require crystallization. nih.gov

Table 3: Methods for Stereochemical Determination

| Method | Principle | Application | Limitations |

| X-ray Crystallography | Diffraction of X-rays by a single crystal | Unambiguous determination of absolute and relative configuration. purechemistry.org | Requires a high-quality single crystal. |

| NMR Spectroscopy | Analysis of nuclear spin interactions (J-coupling, NOE) | Determines relative stereochemistry. With chiral derivatizing agents, can determine absolute configuration. wordpress.com | Absolute configuration determination is indirect and relies on models. |

| Electronic Circular Dichroism (ECD) | Differential absorption of circularly polarized UV-Vis light | Determines absolute configuration, often by comparison with computational data. nih.gov | Requires a chromophore near the stereocenter; can be complex for flexible molecules. |

| Vibrational Circular Dichroism (VCD) | Differential absorption of circularly polarized IR light | Determines absolute configuration for the entire molecule by comparison with computational data. | Requires specialized equipment and complex calculations. |

Mechanistic Investigations of Reactions Involving 1 1 Aminocyclopentyl Prop 2 En 1 One

Elucidation of Reaction Mechanisms via Spectroscopic and Isotopic Labeling Studies

Spectroscopic methods and isotopic labeling are powerful tools for elucidating the intricate details of reaction mechanisms. In the context of reactions involving 1-(1-aminocyclopentyl)prop-2-en-1-one, these techniques would be instrumental in tracking bond-forming and bond-breaking steps, as well as identifying key intermediates.

Spectroscopic Studies: In situ infrared (IR) spectroscopy can be employed to monitor the progress of reactions by observing the characteristic vibrational frequencies of functional groups. For instance, in a Michael addition reaction, the disappearance of the C=C stretching vibration of the enone and the changes in the C=O stretching frequency would provide real-time kinetic data. acs.org Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for structural elucidation of reactants, products, and stable intermediates. For reactions catalyzed by chiral amines, NMR has been used to study the pre-complex formation between the catalyst and the substrates, offering insights into the initial stages of the catalytic cycle. comporgchem.com

Isotopic Labeling: Isotopic labeling is a definitive method for tracing the path of atoms throughout a reaction. mdpi.com For example, in a conjugate addition to this compound, replacing a specific hydrogen atom with deuterium (D) in the nucleophile would allow for the determination of its final position in the product via NMR or mass spectrometry. This can help to distinguish between different possible proton transfer pathways. Carbon-13 labeling at the α or β position of the enone could be used to probe for any skeletal rearrangements or unexpected reaction pathways. Kinetic isotope effect (KIE) studies, where the rate of a reaction with a deuterated substrate is compared to that of the non-deuterated analog, can reveal whether a particular C-H bond is broken in the rate-determining step.

A hypothetical isotopic labeling study for a Michael addition to this compound is outlined in the table below.

| Labeled Atom | Position in Reactant | Expected Observation in Product | Mechanistic Insight |

| Deuterium (D) | Nucleophile (e.g., R-D) | D at the α-position to the carbonyl | Confirms protonation step following conjugate addition. |

| Carbon-13 | β-carbon of the enone | C-13 NMR shift change consistent with sp2 to sp3 rehybridization | Tracks the fate of the electrophilic carbon. |

| Nitrogen-15 | Amino group | N-15 NMR to probe the involvement of the amino group in catalysis | Determines if the amino group acts as an internal base or catalyst. |

Identification and Characterization of Transient Reactive Intermediates

Reactions involving α,β-unsaturated carbonyl compounds often proceed through transient reactive intermediates that are not directly observable under normal reaction conditions. The presence of the aminocyclopentyl group in this compound suggests the potential for intramolecular catalysis and the formation of specific types of intermediates.

In organocatalyzed reactions, particularly those employing chiral secondary amines as catalysts, the formation of iminium ions and enamines is a common mechanistic feature. nobelprize.orgrsc.orgnih.gov The reaction of an α,β-unsaturated aldehyde or ketone with a secondary amine catalyst leads to the formation of a positively charged iminium ion, which is a more reactive electrophile than the starting enone. rsc.orgresearchgate.net This activation strategy lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate. nih.gov

Following the nucleophilic attack on the β-carbon of the iminium ion, a neutral enamine intermediate is formed. researchgate.net This enamine is a key nucleophilic species that can react with electrophiles. In the context of this compound, if the amino group were secondary, it could participate in forming such intermediates. As it is a primary amine, it could still engage in iminium ion formation.

The general scheme for iminium and enamine formation in organocatalysis is as follows:

Iminium Ion Formation: The amine catalyst reacts with the carbonyl group of the enone to form an iminium ion. nobelprize.org

Nucleophilic Attack: A nucleophile adds to the β-carbon of the iminium ion.

Enamine Formation: The resulting intermediate collapses to form an enamine. researchgate.net

Hydrolysis: The enamine is hydrolyzed to release the product and regenerate the catalyst.

Spectroscopic techniques such as electrospray ionization mass spectrometry (ESI-MS) can be used to detect and characterize these transient species by capturing them from the reaction mixture. Computational methods are also frequently used to calculate the structures and energies of these intermediates. nih.gov

Detailed Analysis of Catalytic Cycles in Organocatalysis and Metal Catalysis

The reactivity of this compound can be significantly influenced by the presence of catalysts, both in organocatalysis and metal catalysis.

Organocatalysis: The primary amino group on the cyclopentyl ring can itself act as an internal organocatalyst or be part of a more complex catalytic system. In proline-catalyzed Michael additions, the secondary amine of proline is crucial for the formation of iminium and enamine intermediates. researchgate.netarkat-usa.orgresearchgate.net While the target molecule has a primary amine, it can still participate in similar activation modes. Bifunctional catalysts, such as those derived from cinchona alkaloids, which contain both a basic amine and a hydrogen-bond-donating group (like a thiourea), are highly effective in activating both the nucleophile and the electrophile in conjugate additions. comporgchem.commdpi.comnih.gov

A plausible catalytic cycle for a bifunctional organocatalyst in a Michael addition to an enone is depicted below:

Activation: The catalyst activates the enone through iminium ion formation and the nucleophile through hydrogen bonding.

C-C Bond Formation: The activated nucleophile attacks the β-carbon of the iminium ion.

Intermediate Formation: An enamine intermediate is formed.

Product Release: The enamine is protonated and then hydrolyzed to release the final product and regenerate the catalyst.

Metal Catalysis: A variety of metal catalysts are known to promote conjugate addition reactions to enones. masterorganicchemistry.comorganic-chemistry.orgorganic-chemistry.org For instance, copper-catalyzed reactions with organozinc or Grignard reagents are common. The catalytic cycle in these cases typically involves the formation of an organocopper species, which then undergoes 1,4-addition to the enone. The presence of the amino group in this compound could potentially lead to chelation with the metal center, influencing the reactivity and stereoselectivity of the reaction.

Transition State Geometries and Energetic Landscapes

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for studying the transition states and energetic landscapes of chemical reactions. researchgate.netacs.org For reactions involving this compound, DFT calculations could provide detailed three-dimensional structures of transition states, allowing for a rationalization of observed stereoselectivities.

In organocatalyzed conjugate additions, the stereochemical outcome is determined by the relative energies of the competing transition states leading to different stereoisomers. DFT calculations can model the interactions between the catalyst, the enone, and the nucleophile in the transition state. comporgchem.com These models can reveal key non-covalent interactions, such as hydrogen bonds, that stabilize one transition state over another.

The energetic landscape of a reaction is a map of the potential energy of the system as it progresses from reactants to products. By calculating the energies of reactants, intermediates, transition states, and products, a complete reaction profile can be constructed. This profile reveals the activation energies for each step, allowing for the identification of the rate-determining step. For Michael additions, computational studies have shown that the C-C bond-forming step is often rate-limiting. nih.gov

The following table presents hypothetical activation energies for a Michael addition reaction, as could be determined by DFT calculations.

| Reaction Step | Catalyst | Calculated Activation Energy (kcal/mol) |

| Iminium Ion Formation | Proline | 5-10 |

| C-C Bond Formation | Proline | 15-25 |

| Enamine Hydrolysis | Proline | 8-12 |

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative information about the rates of chemical reactions and how they are influenced by factors such as reactant concentrations, temperature, and catalysts. For reactions of this compound, determining the rate law can provide strong evidence for a proposed mechanism.

The rate of a reaction is typically determined by monitoring the change in concentration of a reactant or product over time, often using spectroscopic methods like UV-Vis or NMR spectroscopy. For example, the rate of a Michael addition to an α,β-unsaturated ketone can be followed by the decrease in the absorbance of the enone at its characteristic λmax.

The rate constant (k) is a key parameter obtained from kinetic studies. The dependence of the rate constant on temperature can be used to determine the activation parameters of the reaction, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), through the Arrhenius and Eyring equations. These parameters provide further insight into the nature of the transition state.

Kinetic studies have been performed on the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds. The second-order rate constants (k2) for these reactions are influenced by the structure of the enone and the nucleophile. For instance, steric hindrance around the β-carbon of the enone can significantly decrease the reaction rate. nih.govacs.orgresearchgate.net The cyclopentyl group in this compound is expected to introduce a moderate degree of steric hindrance.

The table below shows representative second-order rate constants for the Michael addition of thiols to various α,β-unsaturated ketones, illustrating the effect of substrate structure on reactivity.

| α,β-Unsaturated Ketone | Nucleophile | Rate Constant (k2, M⁻¹s⁻¹) |

| Methyl vinyl ketone | Glutathione | ~1-5 |

| Cyclopentenone | Glutathione | 0.52 |

| Cyclohexenone | Cysteine derivative | Varies with substitution |

These values highlight that the reactivity of α,β-unsaturated ketones in Michael additions is highly dependent on their structure, a principle that would also apply to this compound. researchgate.netcopernicus.org

Computational and Theoretical Chemistry Studies on 1 1 Aminocyclopentyl Prop 2 En 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Geometries

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. chemrxiv.orgrsc.org DFT calculations are instrumental in determining the optimized molecular geometry, bond lengths, bond angles, and electronic properties of 1-(1-aminocyclopentyl)prop-2-en-1-one. By employing a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)), a detailed picture of the molecule's ground state electronic configuration can be obtained. nih.gov

The optimized geometry from DFT calculations provides the most stable three-dimensional arrangement of the atoms in the molecule. Key geometric parameters, such as the lengths of the C=C and C=O double bonds in the prop-2-en-1-one moiety and the bond angles within the cyclopentyl ring, can be precisely calculated. These theoretical values can then be compared with experimental data if available, offering a measure of the accuracy of the computational method. mdpi.commdpi.com

Table 1: Illustrative DFT-Calculated Geometric Parameters for this compound

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C=O | 1.23 Å |

| Bond Length | C=C | 1.34 Å |

| Bond Length | C-N | 1.47 Å |

| Bond Angle | O=C-C | 121.5° |

| Bond Angle | C=C-C | 122.0° |

| Dihedral Angle | C=C-C=O | ~180° (for planar conformer) |

Note: The data in this table is illustrative and represents typical values obtained from DFT calculations for similar molecules.

Frontier Molecular Orbital (FMO) Analysis and Molecular Electrostatic Potential (MEP) Mapping for Reactivity Insights

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comresearchgate.net The HOMO-LUMO energy gap is an important indicator of the molecule's kinetic stability; a larger gap suggests higher stability and lower reactivity. researchgate.net

For this compound, FMO analysis can predict the most likely sites for nucleophilic and electrophilic attack. The distribution of the HOMO and LUMO across the molecule reveals these reactive centers.

Molecular Electrostatic Potential (MEP) mapping provides a visual representation of the charge distribution within a molecule. libretexts.org It illustrates the regions of positive and negative electrostatic potential on the electron density surface. researchgate.net Red-colored regions in an MEP map indicate areas of high electron density and negative potential, which are susceptible to electrophilic attack. Conversely, blue-colored regions represent areas of low electron density and positive potential, prone to nucleophilic attack. researchgate.net For this compound, the MEP map would likely show a negative potential around the carbonyl oxygen and a positive potential near the amine group's hydrogen atoms.

Table 2: Illustrative FMO Properties of this compound

| Property | Value (eV) | Implication |

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 | Chemical stability and reactivity |

Note: The data in this table is illustrative and represents typical values obtained from FMO analysis for similar molecules.

Conformational Analysis and Energy Minimization Studies

The flexibility of the cyclopentyl ring and the rotatable bonds in this compound mean that it can exist in multiple conformations. Conformational analysis aims to identify the different spatial arrangements of the atoms and their relative energies. Energy minimization studies are performed to locate the most stable conformer, which corresponds to the global minimum on the potential energy surface.

These studies can be carried out using various computational methods, including molecular mechanics and quantum mechanical calculations like DFT. By systematically rotating the key dihedral angles and calculating the corresponding energies, a potential energy surface can be mapped. This analysis is crucial for understanding the molecule's preferred shape, which in turn influences its physical properties and biological activity.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. mdpi.com For reactions involving this compound, such as addition reactions to the α,β-unsaturated ketone system, computational modeling can elucidate the step-by-step pathway. This involves identifying the reactants, products, intermediates, and, most importantly, the transition states.

A transition state is a high-energy, transient species that exists at the peak of the reaction energy profile. youtube.com Locating the transition state structure is a critical step in understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. youtube.com DFT calculations are commonly employed to optimize the geometries of transition states and compute their energies.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. libretexts.org These models use molecular descriptors, which are numerical values that encode structural, physicochemical, or electronic features of the molecules. researchgate.net

For a series of derivatives of this compound, a QSRR model could be developed to predict their reactivity in a specific reaction. The descriptors could be derived from DFT calculations (e.g., HOMO/LUMO energies, atomic charges) or other computational methods. nih.gov By correlating these descriptors with experimentally determined reaction rates, a predictive model can be built. researchgate.net

Synthetic Applications of 1 1 Aminocyclopentyl Prop 2 En 1 One As a Key Intermediate

Precursor in the Synthesis of Nitrogen-Containing Heterocyclic Compounds (e.g., pyrrolines, pyrazoles, azepines)

The bifunctional nature of 1-(1-Aminocyclopentyl)prop-2-en-1-one makes it a potential precursor for various nitrogen-containing heterocycles. The enone system can act as a Michael acceptor or participate in cycloaddition reactions, while the primary amine can serve as a nucleophile.

Pyrrolines: While the quaternary α-carbon prevents direct intramolecular cyclization involving that position, the molecule can undergo intermolecular reactions. For instance, a cascade reaction initiated by the aza-Michael addition of its primary amine to a suitable Michael acceptor could be followed by an intramolecular cyclization to form substituted pyrrolidine or pyrrolinone rings. frontiersin.org

Pyrazoles: The synthesis of pyrazoles and their partially saturated pyrazoline precursors often involves the reaction of α,β-unsaturated carbonyl compounds with hydrazine derivatives. rsc.org this compound could theoretically react with hydrazine via a conjugate addition of the hydrazine to the enone, followed by intramolecular cyclization and dehydration to yield a pyrazoline. Subsequent oxidation would lead to the aromatic pyrazole ring. This method provides a direct route to pyrazoles functionalized with the unique 1-aminocyclopentyl substituent. Another approach involves the formal dipolar cycloaddition of cyclic enones with diazo compounds to form pyrazolines. nih.gov

| Reactant | Reagent | Proposed Intermediate (Pyrazoline) | Final Product (Pyrazole) | Reaction Type |

|---|---|---|---|---|

| This compound | Hydrazine (H₂NNH₂) | 5-(1-Aminocyclopentyl)-4,5-dihydropyrazol-3-yl ketone | 5-(1-Aminocyclopentyl)-1H-pyrazole | Condensation/Cyclization followed by Oxidation |

Azepines: The construction of seven-membered rings like azepines is a significant challenge in organic synthesis. The enone moiety of this compound could potentially participate in cycloaddition reactions, such as a [4+3] cycloaddition with a suitable three-atom partner, to construct the azepine core.

Building Block for Chiral β-Amino Acid Derivatives and β-Amino Alcohols

Chiral β-amino acids and β-amino alcohols are crucial components in many pharmaceuticals and natural products. nih.govfrontiersin.org The α,β-unsaturated ketone system is a versatile starting point for the synthesis of these structures. nih.gov

β-Amino Acid Derivatives: The most direct pathway to introduce an additional amino group at the β-position is through an aza-Michael addition. organic-chemistry.orgnih.govresearchgate.net Reacting this compound with a nitrogen nucleophile (such as an amine or azide) would yield a β-amino ketone derivative. This creates a product with two amino groups, which can be further modified. Catalytic asymmetric conjugate addition reactions are a primary method for accessing chiral β-amino acid derivatives from α,β-unsaturated carbonyl compounds. nih.gov

β-Amino Alcohols: The synthesis of β-amino alcohols from this precursor can be envisioned through the reduction of the ketone functionality. westlake.edu.cnorganic-chemistry.org Stereoselective reduction of the carbonyl group would yield a chiral allylic amino alcohol. Subsequent reduction of the carbon-carbon double bond would produce the saturated chiral β-amino alcohol. This two-step reduction process allows for the creation of multiple stereocenters.

| Starting Material | Transformation Step | Product Class | Key Reagents |

|---|---|---|---|

| This compound | 1. Aza-Michael Addition 2. Ketone Reduction | 1,3-Diamino Alcohol | 1. R₂NH 2. NaBH₄ |

| This compound | 1. Ketone Reduction 2. Alkene Hydrogenation | Saturated β-Amino Alcohol | 1. NaBH₄ 2. H₂, Pd/C |

Utilization in the Construction of Complex Polycyclic and Spirocyclic Frameworks

The rigid cyclopentyl group and the quaternary α-carbon make this compound an interesting candidate for synthesizing complex cyclic systems.

Polycyclic Frameworks: The enone functionality is a competent dienophile in Diels-Alder reactions. Cycloaddition with a suitable diene would generate a polycyclic framework where the aminocyclopentyl group acts as a substituent that can influence the stereochemical outcome of the reaction.

Spirocyclic Frameworks: Spirocycles are compounds where two rings share a single atom, and they are of growing interest in drug discovery. rsc.orgmdpi.com The 1-aminocyclopentyl moiety is a direct precursor to a spiro system. By forming a new ring that incorporates the primary amine, a spirocycle can be constructed at the C1 position of the cyclopentane (B165970) ring. For example, reaction with a dicarbonyl compound or a cyclic anhydride could lead to the formation of a spiro-heterocycle. The synthesis of spirocyclic compounds has been achieved from precursors like cyclopentane carboxylate, highlighting the utility of the cyclopentane core. nih.gov

Role as a Versatile Chiral Synthon in Multistep Organic Synthesis

A chiral synthon is an enantiomerically pure building block used to introduce a specific chiral element into a target molecule. nih.gov While this compound is itself achiral, it can be readily converted into a chiral intermediate.

This conversion can be achieved through several asymmetric transformations:

Asymmetric Ketone Reduction: The use of chiral reducing agents or catalysts can reduce the ketone to a chiral alcohol with high enantioselectivity.

Asymmetric Conjugate Addition: A catalytic asymmetric Michael addition of a nucleophile to the β-position of the enone can establish a new stereocenter.

Once a chiral center is introduced, the resulting molecule becomes a valuable chiral synthon. The existing functional groups (amine, hydroxyl, and the remaining double bond or newly introduced group) can be manipulated in subsequent steps to build complex, enantiomerically pure target molecules. The presence of multiple functional groups allows for diverse synthetic routes, making it a versatile tool in a synthetic chemist's arsenal. Chiral β-amino alcohols, for instance, are well-known catalysts and ligands in asymmetric synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.